molecular formula C15H14N2S2 B2956592 N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine CAS No. 890960-19-7

N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine

Cat. No.: B2956592
CAS No.: 890960-19-7
M. Wt: 286.41
InChI Key: MWELKBTUGZUMPR-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with a 2-methylphenyl group and a methylsulfanyl group. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminothiophenol with 2-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated benzothiazoles

Scientific Research Applications

N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenethylamine: An organic compound with a similar 2-methylphenyl group but different functional groups.

    2-(Diethylamino)-N-(2-methylphenyl)acetamide: Another compound with a 2-methylphenyl group, used for its antiarrhythmic activity.

Uniqueness

N-(2-methylphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfanyl group and a 2-methylphenyl group differentiates it from other benzothiazole derivatives and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

N-(2-methylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-10-5-3-4-6-12(10)16-15-17-13-8-7-11(18-2)9-14(13)19-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWELKBTUGZUMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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